

# Salidroside vs. Placebo: A Comparative Analysis of Clinical Efficacy

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of **Salidroside** versus a placebo, based on available placebo-controlled clinical trial data. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of **Salidroside**'s performance.

## **Quantitative Data Summary**

The following tables summarize the key quantitative outcomes from a placebo-controlled clinical trial investigating the effects of **Salidroside** on exercise performance, muscle damage, and mood state in healthy, active young adults.

Table 1: Efficacy of **Salidroside** on Exercise Performance

Outcome Measure	Salidroside Group	Placebo Group	p-value
Change in Oxygen Uptake (% predicted)	Enhanced	No significant change	< 0.01[1]
Time-to-Exhaustion (TTE) Intervals	Maintained performance	Decrease	0.03[1]

Table 2: Effect of Salidroside on Markers of Muscle Damage



Outcome Measure	Salidroside Group	Placebo Group	p-value
Serum Myoglobin (24h post-exercise)	No significant increase	Significant increase from baseline	0.02[1]

#### Table 3: Influence of Salidroside on Mood State (Profile of Mood States - POMS)

Outcome Measure	Salidroside Group	Placebo Group	p-value
Fatigue-Inertia	Stable	Increase	< 0.01[1]
Friendliness	Stable	Decrease	< 0.01[1]

## **Experimental Protocols**

The primary data for this guide is derived from a randomized, double-blind, placebo-controlled study.

Study Design: Fifty healthy, active young adults were randomly assigned to one of two groups:

- Salidroside Group: Received 60 mg of pure, biosynthetic Salidroside daily (administered as 30 mg twice a day).
- Placebo Group: Received a matching placebo.

The supplementation period was 16 days.

Key Experimental Procedures:

- Exercise Performance Assessment:
  - Peak Oxygen Uptake (VO<sub>2</sub> peak): Determined using a graded exercise test on a treadmill.
  - High-Intensity Intermittent Exercise (HIIE): Participants performed intermittent exercise at an intensity relative to their individual VO<sub>2</sub> peak to assess time-to-exhaustion.
- Muscle Damage Analysis:



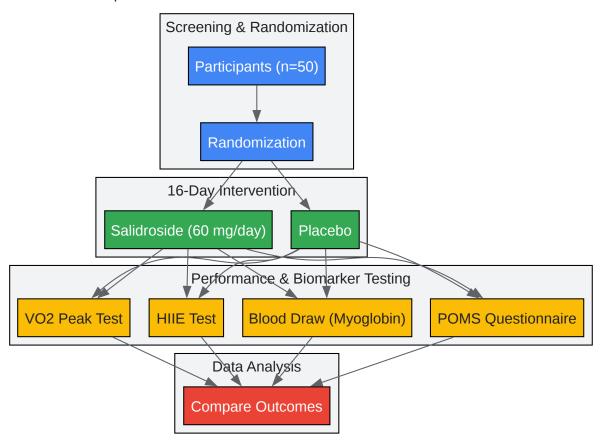
- Blood samples were collected and analyzed for serum myoglobin levels at baseline and
   24 hours post-exercise.
- Mood State Evaluation:
  - The Profile of Mood States (POMS) questionnaire was used to assess various mood dimensions, including fatigue, anger, and friendliness.

## **Visualizing the Data and Mechanisms**

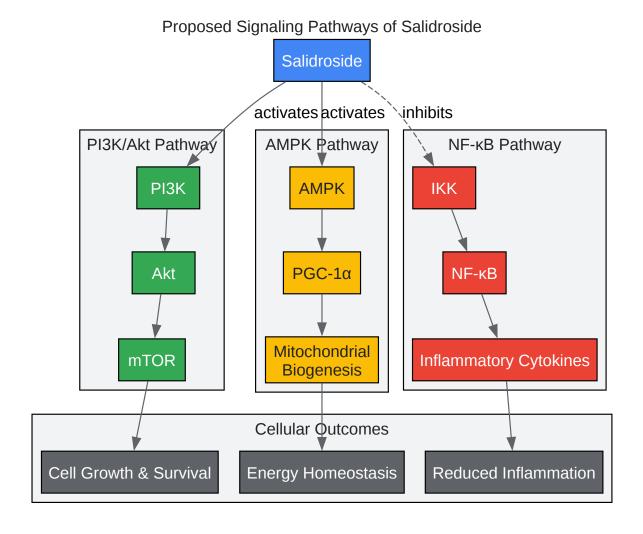
To further illustrate the experimental workflow and the proposed mechanisms of **Salidroside**, the following diagrams are provided.



#### Experimental Workflow: Placebo-Controlled Trial of Salidroside







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### References

• 1. Salidroside and exercise performance in healthy active young adults - an exploratory, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]



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